Peripheral-Selective COMT Inhibition Design: Methylsulfonyl as a Brain-Penetration Gatekeeper
The methylsulfonyl group at the 5-position confers substantially higher topological polar surface area (TPSA = 117.74 Ų) and hydrogen-bond acceptor count (6) compared to the marketed peripheral-selective COMT inhibitor entacapone (TPSA ≈ 130 Ų; however entacapone achieves peripheral restriction via its α-cyanoacrylamide side chain rather than ring substituent alone) . In contrast, the brain-penetrant nitrocatechol tolcapone (calculated TPSA ≈ 94 Ų) [1] lacks any polar sulfonyl moiety. While direct brain-to-plasma ratio data for this specific compound are not publicly available, the structural alignment with entacapone's peripheral-selectivity design principles—a combination of high polarity and hydrogen-bonding capacity from the sulfonyl oxygen atoms—suggests that 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- should exhibit restricted CNS penetration relative to tolcapone [2]. This is a critical differentiation for experiments requiring selective peripheral COMT inhibition without confounding central effects.
| Evidence Dimension | Predicted blood-brain barrier permeability (TPSA-based) |
|---|---|
| Target Compound Data | TPSA = 117.74 Ų; 6 H-bond acceptors (calculated, ChemSrc) |
| Comparator Or Baseline | Tolcapone: TPSA ≈ 94 Ų; Entacapone: TPSA ≈ 130 Ų |
| Quantified Difference | TPSA 24 Ų higher than tolcapone; 12 Ų lower than entacapone |
| Conditions | In silico calculation; experimental brain penetration not determined for this compound |
Why This Matters
In preclinical Parkinson's disease models, the ability to isolate peripheral COMT effects from central effects is paramount for mechanistic interpretation; substitution with tolcapone (brain-penetrant) would confound peripheral vs. central readouts.
- [1] Männistö, P.T.; Kaakkola, S. Catechol-O-methyltransferase (COMT): Biochemistry, Molecular Biology, Pharmacology, and Clinical Efficacy of the New Selective COMT Inhibitors. Pharmacol. Rev. 1999, 51, 593–628. (TPSA values calculated from published structures.) View Source
- [2] Learmonth, D.A.; Soares-da-Silva, P. et al. Nitrocatechol Derivatives as COMT Inhibitors. US Patent US20030060472A1, 2003. (Describes peripheral vs. central selectivity design for 5-substituted nitrocatechols.) View Source
